molecular formula C13H13NO2 B6241631 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 872263-97-3

1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6241631
CAS No.: 872263-97-3
M. Wt: 215.2
InChI Key:
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Description

1,2-Dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at positions 1 and 2, a phenyl group at position 4, and a carboxylic acid group at position 3. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of substituted anilines with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems for precise control of reaction parameters, ensuring high yield and purity of the final product. The choice of raw materials, catalysts, and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

1,2-Dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the phenyl group at position 4.

    4-Phenyl-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups at positions 1 and 2.

    1,2,4-Trimethyl-1H-pyrrole-3-carboxylic acid: Contains an additional methyl group at position 4 instead of a phenyl group.

Uniqueness

1,2-Dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

872263-97-3

Molecular Formula

C13H13NO2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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